1-Phenylethyl nonanoate is an organic compound classified as an ester, formed from the reaction of 1-phenylethanol and nonanoic acid. This compound is notable for its potential applications in various fields, including fragrance and flavor industries, due to its pleasant aroma and flavor profile.
The compound can be synthesized through various methods, primarily involving the esterification reaction between 1-phenylethanol and nonanoic acid. This synthesis can be catalyzed by both chemical and enzymatic methods, with the latter gaining attention for its environmental benefits.
1-Phenylethyl nonanoate falls under the category of esters, specifically fatty acid esters. Its structural formula can be represented as C16H30O2, indicating it contains a phenyl group attached to an ethyl chain linked to a nonanoate moiety.
The synthesis of 1-phenylethyl nonanoate can be achieved through two primary methods: chemical synthesis and enzymatic synthesis.
In enzymatic processes, factors such as enzyme type, concentration, temperature, and solvent choice significantly influence yield and reaction rate. For example, using Novozym 435 at a concentration of 15 g/L in a suitable solvent can achieve high conversion rates .
The molecular structure of 1-phenylethyl nonanoate consists of a phenyl group attached to an ethyl chain that is esterified with a nonanoic acid moiety. Its structural formula is:
1-Phenylethyl nonanoate can undergo several types of chemical reactions:
The hydrolysis reaction can be facilitated by either acidic or basic conditions, while transesterification typically requires an alcohol and a catalyst like sodium methoxide.
The mechanism behind the formation of 1-phenylethyl nonanoate involves the nucleophilic attack of the hydroxyl group from 1-phenylethanol on the carbonyl carbon of nonanoic acid. This reaction results in the formation of the ester bond while releasing water as a byproduct.
Relevant data indicates that these properties make it suitable for applications in perfumery and flavoring agents due to its volatility and pleasant aroma .
1-Phenylethyl nonanoate has several scientific uses:
Esters represent a critical class of organic compounds characterized by their -C(=O)O- functional group, formed via condensation reactions between carboxylic acids and alcohols. Their structural versatility enables a broad spectrum of organoleptic properties, making them indispensable in flavor and fragrance engineering. In fermented beverages like rose-based drinks and mead, esters such as ethyl octanoate and isoamyl acetate contribute significantly to fruity and floral sensory profiles. Research demonstrates that co-fermentation using Saccharomyces cerevisiae and Lactiplantibacillus plantarum enhances ester synthesis, increasing total polyphenols and flavonoids by 39.41% and elevating key aromatic esters like isoamyl acetate (3.31-fold) and ethyl caproate (2.79-fold) [1] [9]. Beyond sensory attributes, esters serve as bioactive carriers in nanotechnology—cetyl nonanoate and stearyl nonanoate act as sustainable solvents and fixatives in cosmetic formulations, improving the stability and delivery of UV filters and fragrances [8] [10].
Table 1: Key Esters in Flavor and Fragrance Applications
| Ester | CAS Number | Aroma Descriptor | Occurrence/Application |
|---|---|---|---|
| 1-Phenylethyl nonanoate | 57943-67-6 | Fruity, floral, honey-like | Synthetic flavorant |
| Ethyl caproate | 123-66-0 | Apple, pineapple | Beer, wine, fermented beverages |
| Cetyl nonanoate | 72934-15-7 | Odorless fixative | Cosmetic emollient/UV stabilizer |
| Isoamyl acetate | 123-92-2 | Banana, pear | Mead, banana flavors |
1-Phenylethyl nonanoate (C₁₇H₂₆O₂), also termed phenethyl nonanoate, integrates aromatic and aliphatic structural domains: a phenethyl alcohol moiety (derived from rose oil and honey) esterified with nonanoic acid (found in dairy fats). This hybrid architecture enables dual functionality:
Table 2: Comparative Analysis of Nonanoate Esters
| Property | 1-Phenylethyl Nonanoate | Cetyl Nonanoate | Stearyl Nonanoate |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₆O₂ | C₂₅H₅₀O₂ | C₂₇H₅₄O₂ |
| Boiling Point (°C) | 352–353 | >300 | >300 |
| LogP (est.) | 5.865 | 12.1 | 13.2 |
| Key Application | Flavor additive | Cosmetic fixative | Fragrance adhesive |
Despite its utility, 1-phenylethyl nonanoate faces underexplored challenges:
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